molecular formula C21H23N3O3S B2517263 1-{4-methoxy-3-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]phenyl}ethan-1-one CAS No. 422533-00-4

1-{4-methoxy-3-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]phenyl}ethan-1-one

Cat. No.: B2517263
CAS No.: 422533-00-4
M. Wt: 397.49
InChI Key: DFCNSKODMPVTEP-UHFFFAOYSA-N
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Description

1-{4-Methoxy-3-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]phenyl}ethan-1-one is a quinazoline-based ethanone derivative characterized by a sulfanyl (-S-) linkage bridging a methoxy-substituted phenyl group and a quinazolin-2-yl moiety. The quinazoline core is functionalized with a 2-methoxyethylamino group at position 4, while the phenyl ring at position 3 of the ethanone backbone bears a methoxy substituent. The compound’s synthesis likely involves nucleophilic substitution or coupling reactions between a halogenated quinazoline precursor and a thiol-containing intermediate, analogous to methods described for related ethanone-triazole and quinazoline hybrids .

Properties

IUPAC Name

1-[4-methoxy-3-[[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylmethyl]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-14(25)15-8-9-19(27-3)16(12-15)13-28-21-23-18-7-5-4-6-17(18)20(24-21)22-10-11-26-2/h4-9,12H,10-11,13H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCNSKODMPVTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)CSC2=NC3=CC=CC=C3C(=N2)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-methoxy-3-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]phenyl}ethan-1-one typically involves multiple steps, including the formation of the quinazoline ring and the introduction of the methoxy and sulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Quinazoline Core Reactivity

The quinazoline ring (positions 2 and 4) is electron-deficient due to the conjugated nitrogen atoms, making it susceptible to nucleophilic aromatic substitution (SNAr) or electrophilic substitution under specific conditions:

  • Nucleophilic Attack : The 2- and 4-positions are reactive toward nucleophiles like amines or thiols, potentially leading to displacement of the sulfanylmethyl or 2-methoxyethylamino groups .

  • Electrophilic Substitution : Electron-donating substituents (e.g., the methoxyethyl group) may direct electrophiles (e.g., nitration or halogenation) to specific positions on the quinazoline ring.

Sulfanylmethyl Group (S–CH2–) Reactivity

The thioether linkage (S–CH2–) is prone to oxidation and alkylation:

  • Oxidation : Reacts with oxidizing agents like H2O2 or mCPBA to form sulfoxides or sulfones, altering the compound’s electronic properties and solubility .

  • Alkylation/Protonation : The sulfur atom can act as a nucleophile, reacting with alkyl halides or acids to form sulfonium salts.

Acetylphenyl Group (C=O) Reactivity

The acetyl group (ethanone) participates in keto-enol tautomerism and nucleophilic additions:

  • Enolate Formation : Reacts with strong bases (e.g., LDA) to form enolates, enabling alkylation or aldol condensation.

  • Reduction : Catalytic hydrogenation (e.g., H2/Pd) reduces the ketone to a secondary alcohol.

Methoxyethylamino Group Reactivity

The 2-methoxyethylamino subs

Scientific Research Applications

Anticancer Applications

Research has indicated that quinazoline derivatives exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth through various mechanisms:

  • Tyrosine Kinase Inhibition : Quinazoline derivatives are known to inhibit receptor tyrosine kinases, which play critical roles in cancer cell proliferation and survival. This compound may exhibit similar inhibitory effects, making it a candidate for targeted cancer therapies .
  • Case Studies : In vitro studies have demonstrated that related quinazoline compounds induce apoptosis in cancer cell lines. For instance, derivatives have shown cytotoxic effects against human breast cancer cells, with mechanisms involving cell cycle arrest and induction of apoptotic pathways .

Antibacterial and Antifungal Activities

The compound also shows promise as an antibacterial agent. Quinazoline derivatives have been reported to possess broad-spectrum antibacterial properties:

  • Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
  • Research Findings : Studies have indicated that similar compounds can effectively combat multidrug-resistant bacterial strains, highlighting their potential as new antibiotics in the face of rising antibiotic resistance .

Other Therapeutic Applications

Beyond anticancer and antibacterial uses, this compound may have applications in treating other health conditions:

  • Anti-inflammatory Effects : Some quinazoline derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases such as arthritis or asthma .
  • Neuroprotective Properties : Preliminary studies suggest that certain quinazoline compounds may offer neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 1-{4-methoxy-3-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares key features with several ethanone derivatives documented in the literature:

Compound Name Core Structure Key Substituents Synthesis Yield Biological Activity (Reported/Inferred) Reference
Target Compound Quinazoline-ethanone 4-Methoxy (phenyl), 2-methoxyethylamino (quinazoline) Not reported Antimicrobial (inferred from analogues)
1-(4-Chloro-3-fluorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone Isoquinoline-ethanone Chloro, fluoro (phenyl), phenylisoquinoline Not reported Not specified
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one Quinazoline-ethanone Methylsulfonyl (phenyl), 4-methoxyphenylamino 81% Not specified
1-(azepan-1-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone Triazole-ethanone Azepane, 3-methoxyphenyl (triazole) Not reported CNS-targeting (azepane moiety)
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone Triazole-ethanone Chlorophenyl, quinoline-oxymethyl Not reported Antimicrobial

Key Observations :

  • Substituent Impact on Bioactivity: The presence of electron-withdrawing groups (e.g., chloro, fluoro) or electron-donating groups (e.g., methoxy) modulates electronic properties and binding affinity. For instance, the 2-methoxyethylamino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to simpler alkylamino substituents .
  • Core Heterocycle : Quinazoline-based compounds (target compound, ) are often associated with kinase inhibition, whereas triazole derivatives () exhibit antimicrobial activity due to their ability to disrupt microbial cell membranes or enzymes.
Spectral and Physicochemical Data
  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretch is expected near 1675 cm⁻¹, consistent with other ethanone derivatives (e.g., 1675 cm⁻¹ in ). Sulfonyl or sulfanyl stretches (1050–1297 cm⁻¹) are also critical for structural confirmation .
  • LC-MS : Molecular ion peaks ([M-H]⁻) for similar compounds range between 300–500 m/z, depending on substituents (e.g., 318 m/z in ).

Biological Activity

1-{4-methoxy-3-[({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)methyl]phenyl}ethan-1-one is a complex organic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on its cytotoxic properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a quinazoline moiety, which is known for its diverse biological activities. The presence of methoxy and sulfanyl groups enhances its pharmacological profile, potentially impacting its interaction with biological targets.

Cytotoxicity

Research has demonstrated that derivatives of quinazoline compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study evaluating quinazolinone-thiazole hybrids reported significant cytotoxicity against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines. The IC50 values for these compounds ranged from 10 μM to 12 μM, indicating potent growth inhibition .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
A3PC310
A3MCF-710
A3HT-2912

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. It is believed to modulate the activity of these targets, leading to apoptosis in cancer cells .

Case Studies

Several studies have focused on the biological evaluation of quinazoline derivatives:

  • Antiproliferative Activity : A recent study synthesized a series of 2-substituted quinazolines and evaluated their anti-proliferative activity against nine human cancer cell lines. Compounds demonstrated moderate inhibitory effects in the low micromolar range, with some derivatives showing enhanced activity due to specific substitutions .
  • Kinase Inhibition : The same study screened compounds against a panel of kinases using Differential Scanning Fluorimetry (DSF). Notably, certain derivatives exhibited significant binding affinity to multiple kinases, indicating their potential as kinase inhibitors .

Table 2: Kinase Binding Affinity

CompoundKinase TargetΔTm (°C)
Compound 17Kinase A5
Compound 21Kinase B6
Compound 25Kinase C5.5

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of this quinazolinone derivative typically involves multi-step reactions. A retrosynthetic approach (Figure 1) suggests starting with anthranilic acid derivatives and acetic anhydride to form the quinazolinone core, followed by functionalization via sulfanyl linkages and methoxyethylamino groups . Key steps include:

  • Condensation reactions : Use coupling agents like EDCI or DCC to attach the sulfanyl-methylphenyl moiety to the quinazolinone scaffold.
  • Protecting groups : Temporary protection of reactive sites (e.g., methoxy groups) during sulfanyl linkage formation to prevent side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) to isolate intermediates.
    Yield optimization requires strict control of temperature (0–5°C for sensitive steps) and anhydrous conditions for moisture-sensitive reagents .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

A combination of methods is critical:

  • NMR spectroscopy :
    • ¹H NMR : Identify methoxy protons (δ 3.8–4.0 ppm) and sulfanyl-methyl groups (δ 2.5–3.0 ppm). Aromatic protons in the quinazolinone ring appear as multiplets (δ 7.0–8.5 ppm) .
    • ¹³C NMR : Carbonyl groups (C=O) resonate at δ 190–210 ppm, while methoxy carbons appear at δ 55–60 ppm .
  • IR spectroscopy : Confirm sulfanyl (C-S) stretches at 600–700 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>95%) and retention time consistency .

Q. What in vitro assays are appropriate for initial biological activity screening?

Prioritize assays aligned with the compound’s structural motifs (quinazolinone, sulfanyl):

  • Anticancer activity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 1–100 µM, with IC₅₀ calculation .
  • Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values reported .
  • Enzyme inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence-based protocols .

Advanced Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?

Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:

  • Crystal growth : Slow evaporation of a saturated DMSO/ethanol solution (1:1) at 25°C .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Analyze bond lengths (e.g., C-S: ~1.8 Å) and dihedral angles between quinazolinone and phenyl rings to assess planarity .
  • Intermolecular interactions : Identify hydrogen bonds (e.g., N-H···O) and π-π stacking distances (3.4–3.8 Å) to explain packing stability .

Q. How to address discrepancies in reported biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Compare protocols for cell lines (e.g., passage number), incubation time (24 vs. 48 hours), and solvent controls (DMSO concentration ≤0.1%) .
  • Compound purity : Verify purity via HPLC and mass spectrometry. Impurities >5% can skew IC₅₀ values .
  • Structural analogs : Subtle substituent changes (e.g., chloro vs. methoxy groups) drastically alter activity; cross-reference with SAR studies .

Q. What strategies optimize pharmacokinetic properties like solubility and metabolic stability?

  • Solubility enhancement : Introduce hydrophilic groups (e.g., PEG chains) or formulate as nanocrystals .
  • Metabolic stability : Replace labile methoxy groups with trifluoromethyl (-CF₃) or deuterated analogs to slow hepatic metabolism .
  • Permeability : LogP values >3 may reduce aqueous solubility; balance via prodrug approaches (e.g., ester prodrugs) .

Q. How to analyze structure-activity relationships (SAR) for quinazolinone derivatives?

  • Substituent mapping : Compare activity of derivatives with variations in:
    • Quinazolinone C-4 position : Methoxyethylamino vs. ethylamino groups for kinase selectivity .
    • Sulfanyl-methylphenyl group : Methyl vs. chloro substituents on antimicrobial potency .
  • 3D-QSAR models : Use CoMFA or CoMSIA to correlate steric/electronic features with bioactivity .

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